6-Difluoromethyl-2,3-dimethylanisole
Overview
Description
6-Difluoromethyl-2,3-dimethylanisole is a chemical compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Difluoromethyl-2,3-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods have been developed to achieve this, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . Minisci-type radical chemistry has also been employed for difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics .
Industrial Production Methods
Industrial production of this compound involves the use of novel non-ozone depleting difluorocarbene reagents for X–H insertion . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest in process chemistry .
Chemical Reactions Analysis
Types of Reactions
6-Difluoromethyl-2,3-dimethylanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include ClCF2H for the formation of X–CF2H bonds . Other reagents such as electrophilic, nucleophilic, radical, and cross-coupling methods have also been employed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation processes can yield various pharmaceutical and industrially relevant molecules .
Scientific Research Applications
6-Difluoromethyl-2,3-dimethylanisole has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various molecules through difluoromethylation processes.
Medicine: The compound is of interest in pharmaceutical research for the development of new drugs.
Industry: It is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Difluoromethyl-2,3-dimethylanisole involves the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This process is facilitated by various reagents and conditions, leading to the formation of stable and functional molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
6-Difluoromethyl-2,3-dimethylanisole can be compared with other similar compounds, such as:
1,1-Difluoroalkanes: These compounds are synthesized through fluorination or substitution reactions and have similar properties.
Difluoromethylated Aromatics: These compounds undergo similar difluoromethylation processes and have comparable applications.
The uniqueness of this compound lies in its specific molecular structure and the diverse range of applications it offers in various fields.
Properties
IUPAC Name |
1-(difluoromethyl)-2-methoxy-3,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTYOKMLJWHTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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